4-[(Trimethylsilyl)ethynyl]pyridine

Organometallic Synthesis Sonogashira Coupling Iron Alkynyl Complexes

4-[(Trimethylsilyl)ethynyl]pyridine (TMS-EP) is a heteroaromatic organosilicon compound of the formula C10H13NSi, characterized by a trimethylsilyl (TMS) group appended to an ethynyl moiety at the para-position of a pyridine ring. This structural arrangement renders it a stable, shelf-ready precursor that can be selectively deprotected to the terminal alkyne, 4-ethynylpyridine, or directly employed in palladium-catalyzed cross-coupling reactions such as Sonogashira couplings.

Molecular Formula C10H13NSi
Molecular Weight 175.3 g/mol
CAS No. 133810-35-2
Cat. No. B163219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Trimethylsilyl)ethynyl]pyridine
CAS133810-35-2
Molecular FormulaC10H13NSi
Molecular Weight175.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC=NC=C1
InChIInChI=1S/C10H13NSi/c1-12(2,3)9-6-10-4-7-11-8-5-10/h4-5,7-8H,1-3H3
InChIKeyCWZAHASBSZJRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Trimethylsilyl)ethynyl]pyridine (CAS 133810-35-2): A TMS-Protected Pyridine Acetylene Building Block for Precision Organic Synthesis


4-[(Trimethylsilyl)ethynyl]pyridine (TMS-EP) is a heteroaromatic organosilicon compound of the formula C10H13NSi, characterized by a trimethylsilyl (TMS) group appended to an ethynyl moiety at the para-position of a pyridine ring [1]. This structural arrangement renders it a stable, shelf-ready precursor that can be selectively deprotected to the terminal alkyne, 4-ethynylpyridine, or directly employed in palladium-catalyzed cross-coupling reactions such as Sonogashira couplings [2]. Its primary role is as a protected alkyne building block for the modular construction of complex molecules relevant to pharmaceutical and materials science research.

Why 4-[(Trimethylsilyl)ethynyl]pyridine Cannot Be Simply Replaced by Unprotected 4-Ethynylpyridine or Regioisomeric Analogs


Substituting 4-[(Trimethylsilyl)ethynyl]pyridine with its unprotected analog 4-ethynylpyridine (CAS 2510-22-7) introduces significant procurement and synthetic risk. The terminal alkyne is prone to oxidative homocoupling (Glaser-type dimerization) and uncontrolled oligomerization upon storage, leading to batch-to-batch variability [1]. Furthermore, direct use of 4-ethynylpyridine in metal-catalyzed couplings can lead to lower yields due to competing side reactions, as the free alkyne can interfere with catalyst activation [1]. Replacing the 4-isomer with a 2- or 3-regioisomer alters the electronic and steric environment of the pyridyl nitrogen, which can drastically change metal coordination behavior and subsequent reactivity, making the outcome of a reaction pathway unpredictable.

Quantitative Differentiation Evidence for 4-[(Trimethylsilyl)ethynyl]pyridine vs. Closest Analogs


Direct Reactivity Comparison: Yield Disparity with the 2-Isomer in Iron Complex Synthesis

In the synthesis of σ-(pyridylethynyl)dicarbonylcyclopentadienyliron complexes via Pd/Cu-catalyzed M-C coupling, the 4-[(trimethylsilyl)ethynyl]pyridine (4-isomer) demonstrates a substantial yield advantage over its 2-substituted analog. The TMS-protected 4-isomer yielded the desired complex in 60% yield, whereas the analogous TMS-protected 2-isomer yielded only 40% under comparable conditions [1]. This performance is further contrasted with the unprotected 4-ethynylpyridine, which gave a 30% yield, highlighting the dual benefit of the TMS protecting group and the para-substitution pattern.

Organometallic Synthesis Sonogashira Coupling Iron Alkynyl Complexes

Comparative Stability: Verified Suppression of Oxidative Dimerization vs. Unprotected 4-Ethynylpyridine

The TMS group in 4-[(trimethylsilyl)ethynyl]pyridine provides a demonstrable protective effect against oxidative homocoupling. When the unprotected 4-ethynylpyridine is employed in coupling reactions, the formation of 1,4-di(4-pyridyl)buta-1,3-diyne (Glaser product) occurs in significant amounts, consuming starting material and complicating purification [1]. In contrast, reactions utilizing the TMS-protected compound under identical Pd/Cu conditions show only trace amounts of this dimerization byproduct, as the TMS cap sterically and electronically shields the terminal alkyne carbon [1].

Alkyne Chemistry Stability & Storage Reaction Selectivity

Crystallographic Profile: Confirmed Para-Substituted Molecular Geometry via X-Ray Diffraction

The solid-state structure of 4-[(trimethylsilyl)ethynyl]pyridine has been unequivocally determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P 21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 16.060(1) Å, and β = 106.95(1)° [1]. This level of detailed structural characterization is not uniformly available for all in-class TMS-ethynyl pyridine isomers and provides definitive proof of the para-substitution pattern.

Crystallography Structural Biology Supramolecular Chemistry

Regulatory Profile: Established ECHA Classification for Safe Handling and Procurement Compliance

4-[(Trimethylsilyl)ethynyl]pyridine is notified and classified under the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory with the EC/List number 631-357-6 [1]. The notified classification includes Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335), with a GHS07 warning pictogram [1]. This provides a clear, legally recognized hazard profile that facilitates risk assessment and ensures compliance with global shipping and handling regulations, a baseline which is not consistently defined for less common, non-notified analogs.

Chemical Safety Regulatory Compliance Procurement

Optimal Application Scenarios for Procuring 4-[(Trimethylsilyl)ethynyl]pyridine


Synthesis of Pyridyl-Containing Metal σ-Alkynyl Complexes for Materials Science

As demonstrated by its 60% yield in the formation of σ-(4-pyridylethynyl)dicarbonylcyclopentadienyliron complexes, 4-[(Trimethylsilyl)ethynyl]pyridine is the preferred building block for introducing a protected para-pyridylethynyl ligand onto metal centers [1]. Its use minimizes the formation of the radical dimer [Cp(CO)2Fe]2 (23-37% yield with alternative methods) and other side products, ensuring a cleaner reaction profile and higher purity of the target organometallic product [1]. This is critical for applications in nonlinear optics, molecular wires, and catalysis where material purity is paramount.

On-Demand Generation of 4-Ethynylpyridine for Multistep, High-Value Syntheses

The TMS group acts as a stable protecting group, allowing 4-[(Trimethylsilyl)ethynyl]pyridine to be stored without the risk of Glaser-type homocoupling (which forms up to 37% dimer with the unprotected analog) [1]. It can be quantitatively deprotected using standard, mild conditions (e.g., TBAF or K2CO3/MeOH) immediately prior to use, generating high-purity 4-ethynylpyridine in situ for further coupling reactions. This on-demand deprotection strategy is essential for synthesizing complex, high-value linear bipyridyl ligands or conjugated polymers where an unprotected terminal alkyne would otherwise degrade during intermediate steps.

Crystal Engineering and Supramolecular Scaffold Construction

With its rigorously characterized solid-state structure (monoclinic, P 21/c space group, a=11.465 Å) [2], 4-[(Trimethylsilyl)ethynyl]pyridine serves as a reliable, rigid-rod building block in crystal engineering. The defined geometry and the hydrogen-bond acceptor capacity of the pyridyl nitrogen allow for the predictable construction of hydrogen-bonded and coordination networks. Researchers procuring this compound for supramolecular chemistry can rely on the published crystallographic data to inform the design of new functional solid-state materials.

Palladium-Catalyzed Cross-Coupling in Pharmaceutical Intermediates

The para-substitution of the TMS-ethynyl group on pyridine provides a unique electronic and steric profile that is distinct from 2- or 3-isomers, as shown by the 20% yield difference in organoiron complex synthesis [1]. In the context of medicinal chemistry, this compound is valuable for constructing biaryl or alkyne-linked pharmacophores where the pyridyl nitrogen must remain unhindered for target binding. Its established hazard profile (H315, H319, H335) [3] also ensures that procurement and use can be managed within standard pharmaceutical R&D safety protocols.

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